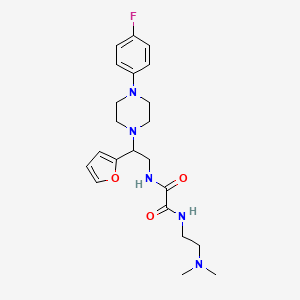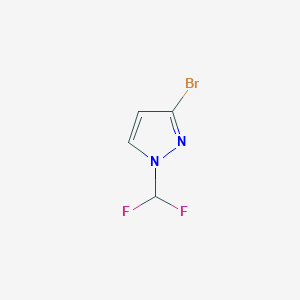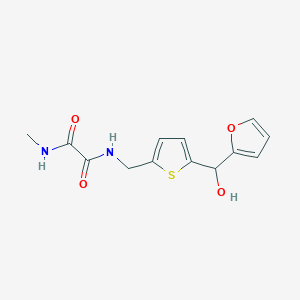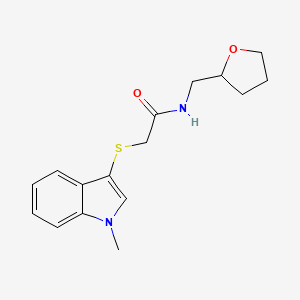![molecular formula C18H17NO4 B2383617 N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide CAS No. 2034563-36-3](/img/structure/B2383617.png)
N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide: is an organic compound that features a bifuran moiety linked to a benzamide structure. This compound is of interest due to its unique structural properties, which combine the aromaticity of both furan and benzene rings, potentially leading to diverse chemical reactivity and applications.
Mechanism of Action
Target of Action
The primary targets of N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide are currently unknown
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .
Action Environment
The action, efficacy, and stability of N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure. Understanding these influences can help optimize the use of the compound and improve its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the reaction of 5-bromofuran-2-carbaldehyde with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dioxane.
Coupling with benzamide: The bifuran intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Brominated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel polymers and materials with enhanced thermal and mechanical properties .
Biology: In biological research, this compound can be used as a probe to study the interactions of bifuran-containing molecules with biological macromolecules, such as proteins and nucleic acids .
Industry: In the industrial sector, this compound can be used in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties .
Comparison with Similar Compounds
2,5-Furandicarboxylic acid: A versatile furanic building block used in polymer synthesis.
Poly(butylene furanoate): A polymer derived from 2,5-furandicarboxylic acid with applications in bioplastics.
Poly(butylene bifuranoate): A polymer similar to poly(butylene furanoate) but with enhanced thermal and mechanical properties due to the bifuran structure.
Uniqueness: N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide is unique due to its combination of bifuran and benzamide moieties, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-ethoxy-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-14-7-5-13(6-8-14)18(20)19-12-15-9-10-17(23-15)16-4-3-11-22-16/h3-11H,2,12H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZYNZKZNMDEBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B2383534.png)
![2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid](/img/structure/B2383535.png)
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2383536.png)
![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)
![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)
![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)

![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)

![(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2383550.png)


![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)
